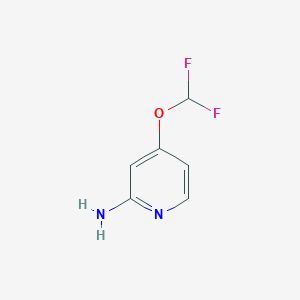4-(Difluoromethoxy)pyridin-2-amine
CAS No.: 1206972-19-1
Cat. No.: VC2729548
Molecular Formula: C6H6F2N2O
Molecular Weight: 160.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1206972-19-1 |
|---|---|
| Molecular Formula | C6H6F2N2O |
| Molecular Weight | 160.12 g/mol |
| IUPAC Name | 4-(difluoromethoxy)pyridin-2-amine |
| Standard InChI | InChI=1S/C6H6F2N2O/c7-6(8)11-4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10) |
| Standard InChI Key | OQDCFCSJGPOPQD-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=C1OC(F)F)N |
| Canonical SMILES | C1=CN=C(C=C1OC(F)F)N |
Introduction
Chemical Properties and Structure
4-(Difluoromethoxy)pyridin-2-amine possesses a well-defined chemical structure with specific physicochemical properties that influence its behavior in various chemical and biological systems. The key chemical properties of this compound are summarized in the following table:
The molecular structure features a pyridine ring with a difluoromethoxy group (−OCHF₂) at the 4-position and an amino group (−NH₂) at the 2-position. The presence of the difluoromethoxy group is particularly notable as it influences several key properties of the molecule:
-
Enhanced lipophilicity compared to non-fluorinated analogs
-
Improved metabolic stability
-
Altered electronic properties of the pyridine ring
-
Modified hydrogen-bonding capabilities
The standard InChI notation for this compound is InChI=1S/C6H6F2N2O/c7-6(8)11-4-1-2-10-5(9)3-4/h1-3,6H,(H2,9,10), and its SMILES representation is C1=CN=C(C=C1OC(F)F)N . These notations provide a standardized way to represent the molecular structure and are essential for database searches and computational chemistry applications.
Chemical Reactions and Reactivity
4-(Difluoromethoxy)pyridin-2-amine can potentially undergo various chemical reactions, primarily due to the reactivity of both the amino group and the pyridine ring. The compound's reactivity profile makes it valuable as a building block in organic synthesis.
Reactions Involving the Amino Group
The primary amino group at the 2-position of the pyridine ring can participate in numerous reactions common to primary amines:
-
N-acylation to form amides
-
N-alkylation to form secondary and tertiary amines
-
Formation of imines via condensation with aldehydes or ketones
-
Diazotization followed by various transformations
Reactions Involving the Pyridine Ring
The pyridine ring itself can undergo various transformations:
-
Electrophilic substitution reactions (though these are typically challenging due to the electron-deficient nature of pyridine)
-
Nucleophilic substitution reactions, particularly at positions activated by the ring nitrogen
-
Coordination to metals through the ring nitrogen
-
Oxidation to form N-oxides
Reactions Involving the Difluoromethoxy Group
The difluoromethoxy group (−OCHF₂) is generally stable under most conditions but can potentially undergo:
-
Hydrolysis under strongly acidic or basic conditions
-
Reduction to form other functional groups
-
Participation in cross-coupling reactions
The reactivity of 4-(Difluoromethoxy)pyridin-2-amine makes it a versatile intermediate in the synthesis of more complex molecules, particularly those intended for pharmaceutical applications.
Current Research and Future Perspectives
Research on 4-(Difluoromethoxy)pyridin-2-amine and related compounds continues to evolve, with several promising directions for future investigations.
Structure-Activity Relationship Studies
Understanding how the structural features of 4-(Difluoromethoxy)pyridin-2-amine influence its biological activity is crucial for developing more effective derivatives. Future research might focus on:
-
The role of the difluoromethoxy group in molecular interactions
-
The influence of the 2-amino group on binding to biological targets
-
The impact of additional substituents on the pyridine ring
Synthesis Optimization
Developing more efficient and cost-effective synthetic routes for 4-(Difluoromethoxy)pyridin-2-amine could enhance its availability for research and applications. Areas for improvement include:
-
Green chemistry approaches to reduce environmental impact
-
Catalytic methods to improve yield and selectivity
-
One-pot synthesis strategies to minimize steps and waste
Expanding Applications
The potential applications of 4-(Difluoromethoxy)pyridin-2-amine could be expanded through:
-
Investigation of its use in materials science
-
Exploration of novel therapeutic targets
-
Development of diagnostic applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume